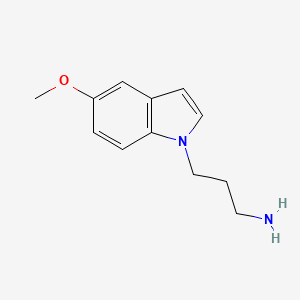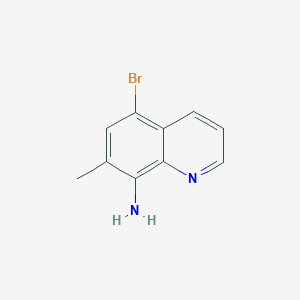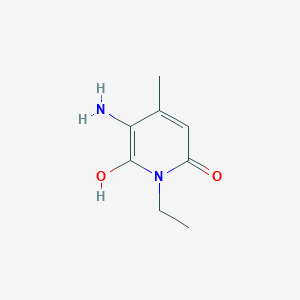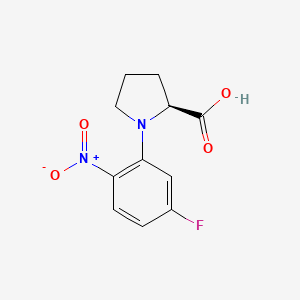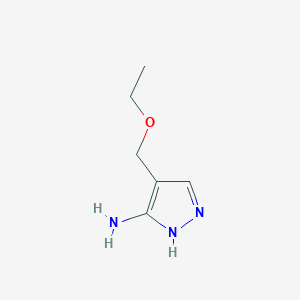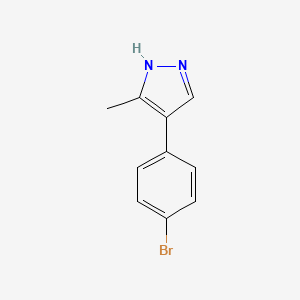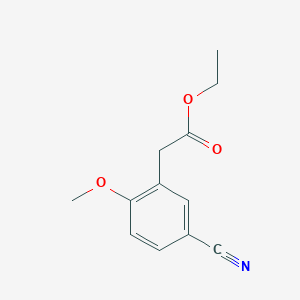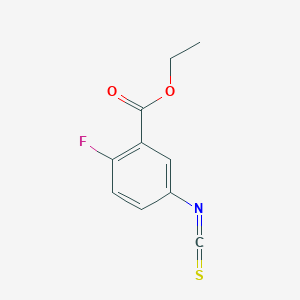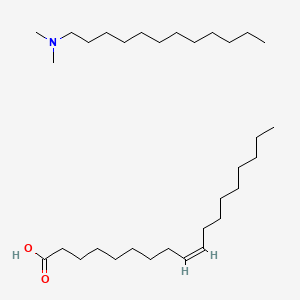
Dimethyl lauramine oleate
Overview
Description
Dimethyl lauramine oleate is a chemical compound known for its applications in the cosmetics industry. It is a quaternary ammonium compound derived from lauric acid and dimethyl lauramine, offering properties such as antistatic, conditioning, and viscosity control.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl lauramine oleate is synthesized through the reaction of lauric acid with dimethyl lauramine under controlled conditions. The process involves esterification, where lauric acid reacts with dimethyl lauramine in the presence of a catalyst, typically an acid catalyst, to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: Dimethyl lauramine oleate primarily undergoes esterification reactions. It can also participate in reactions such as hydrolysis and transesterification under specific conditions.
Common Reagents and Conditions:
Esterification: Lauric acid, dimethyl lauramine, acid catalyst (e.g., sulfuric acid), and controlled temperature.
Hydrolysis: Water and acid or base catalysts.
Transesterification: Alcohol and catalyst (e.g., acid or base).
Major Products Formed:
Esterification: this compound.
Hydrolysis: Lauric acid and dimethylamine.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Dimethyl lauramine oleate is widely used in various scientific research applications, including:
Cosmetics: It is used as an antistatic agent, hair conditioner, skin conditioner, and viscosity controller in cosmetic formulations.
Pharmaceuticals: Potential use in drug delivery systems due to its conditioning properties.
Textiles: Application as a softener and antistatic agent in fabric treatment processes.
Industrial Lubricants: Use as a lubricant and conditioning agent in industrial applications.
Mechanism of Action
Dimethyl lauramine oleate exerts its effects through its cationic nature, which allows it to neutralize static electricity and condition surfaces. It interacts with negatively charged surfaces, such as hair and skin, to provide conditioning and softening effects. The molecular targets include the surface of hair and skin, where it forms a thin film that enhances conditioning and reduces static.
Comparison with Similar Compounds
Cetrimonium chloride
Behentrimonium methosulfate
Stearyl dimethyl ammonium chloride
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
N,N-dimethyldodecan-1-amine;(Z)-octadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h9-10H,2-8,11-17H2,1H3,(H,19,20);4-14H2,1-3H3/b10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINAYBMQDYUVGJ-KVVVOXFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(C)C.CCCCCCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCN(C)C.CCCCCCCC/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H65NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015474 | |
| Record name | Dimethyl lauramine oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70321-83-4 | |
| Record name | 9-Octadecenoic acid (9Z)-, compd. with N,N-dimethyl-1-dodecanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70321-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl lauramine oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070321834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, compd. with N,N-dimethyl-1-dodecanamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl lauramine oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL LAURAMINE OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z20ETG4E17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


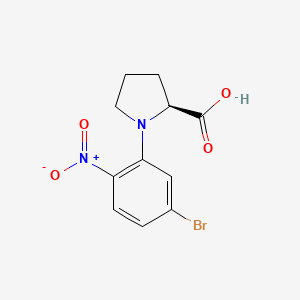
![6-Benzyl-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c]pyridine](/img/structure/B1499185.png)
